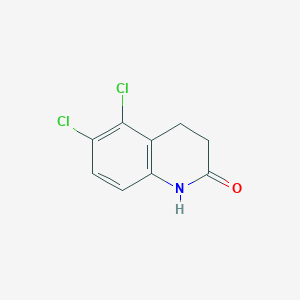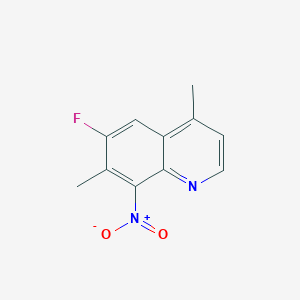
4-(2,3-Dihydro-1H-indol-5-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Indolin-5-yl)benzaldehyde is an organic compound that features an indoline moiety attached to a benzaldehyde group Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while benzaldehyde is a simple aromatic aldehyde
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Indolin-5-yl)benzaldehyde typically involves the condensation of indoline derivatives with benzaldehyde under specific conditions. One common method is the condensation reaction of phenylhydrazine with cyclohexanedione derivatives, followed by a series of steps to introduce the aldehyde group . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-(Indolin-5-yl)benzaldehyde may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Indolin-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: 4-(Indolin-5-yl)benzoic acid.
Reduction: 4-(Indolin-5-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(Indolin-5-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-(Indolin-5-yl)benzaldehyde involves its interaction with various molecular targets. The indoline moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Indole-3-carboxaldehyde: Similar structure but with an indole moiety instead of indoline.
4-(Indol-3-yl)benzaldehyde: Similar structure but with an indole moiety at a different position.
Benzaldehyde derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness: 4-(Indolin-5-yl)benzaldehyde is unique due to the presence of both the indoline and benzaldehyde moieties, which confer distinct chemical reactivity and biological activity. The combination of these two functional groups allows for versatile applications in synthesis and research .
Propriétés
Numéro CAS |
893738-94-8 |
|---|---|
Formule moléculaire |
C15H13NO |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
4-(2,3-dihydro-1H-indol-5-yl)benzaldehyde |
InChI |
InChI=1S/C15H13NO/c17-10-11-1-3-12(4-2-11)13-5-6-15-14(9-13)7-8-16-15/h1-6,9-10,16H,7-8H2 |
Clé InChI |
GBQKLAXGXUUCBW-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1C=C(C=C2)C3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid](/img/structure/B11885633.png)


![8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B11885652.png)

![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11885663.png)


